molecular formula C40H56O3 B039726 Antheraxanthin CAS No. 640-03-9

Antheraxanthin

Cat. No.: B039726
CAS No.: 640-03-9
M. Wt: 584.9 g/mol
InChI Key: OFNSUWBAQRCHAV-OYQUVCAXSA-N
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Description

Antheraxanthin is a bright yellow accessory pigment found in many organisms that perform photosynthesis. It is a xanthophyll cycle pigment, an oil-soluble alcohol within the xanthophyll subgroup of carotenoids. This compound is both a component in and product of the cellular photoprotection mechanisms in photosynthetic green algae, red algae, euglenoids, and plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: Antheraxanthin is synthesized through the xanthophyll cycle, where specific carotenoid pigments are transformed via enzymatic reactions. The cycle involves the conversion of violaxanthin to this compound and then to zeaxanthin under high light intensity in the presence of a proton gradient across thylakoid membranes .

Industrial Production Methods: Industrial production of this compound is not as common as other carotenoids. it can be produced through metabolic pathway engineering with heterologous microbial hosts such as Escherichia coli and Saccharomyces cerevisiae .

Biological Activity

Antheraxanthin is a carotenoid pigment belonging to the xanthophyll family, which plays a crucial role in photosynthesis and possesses significant biological activities. This article explores the biological activity of this compound, focusing on its antioxidant properties, potential health benefits, and applications in various fields.

Chemical Structure and Properties

This compound is a yellow pigment characterized by its unique molecular structure, which includes conjugated double bonds and hydroxyl groups. This structure contributes to its ability to act as an antioxidant, scavenging free radicals and protecting cellular components from oxidative damage.

Antioxidant Activity

Mechanisms of Action:

  • Radical Scavenging: this compound exhibits strong radical scavenging activity, which is essential for neutralizing reactive oxygen species (ROS) that can lead to cellular damage.
  • Membrane Protection: Its lipophilic nature allows it to integrate into cell membranes, providing protection against lipid peroxidation and maintaining membrane integrity.

Comparative Antioxidant Potency:
Research indicates that this compound's antioxidant activity is comparable to other carotenoids such as astaxanthin and lutein. For instance, astaxanthin has been shown to be 10 times more effective than β-carotene in scavenging free radicals, suggesting that this compound may also exhibit high efficacy in this regard .

Health Benefits

1. Cardiovascular Health:
Studies have indicated that dietary intake of carotenoids, including this compound, may be inversely related to the risk of cardiovascular diseases. A population-based case-control study found that higher carotenoid intake was associated with lower incidences of heart disease .

2. Cancer Prevention:
this compound has been studied for its potential anti-carcinogenic effects. Research suggests that carotenoids may reduce the risk of certain cancers by enhancing immune function and inhibiting tumor growth . Specifically, carotenoids like this compound may play a role in preventing ovarian cancer through their antioxidant properties .

3. Eye Health:
Carotenoids are known for their protective effects on eye health. This compound may contribute to reducing the risk of age-related macular degeneration (AMD) by filtering harmful blue light and reducing oxidative stress in retinal cells .

Case Studies

Study on Antioxidant Effects:
In a study examining the effects of dietary carotenoids on oxidative stress markers in humans, participants consuming high levels of carotenoids showed significant reductions in biomarkers associated with oxidative damage. This suggests a protective role for carotenoids like this compound in human health .

Aquaculture Applications:
In aquaculture, the administration of this compound has been linked to improved growth rates and egg quality in fish species such as sea bream and yellowtail. Research demonstrated that fish fed diets enriched with this compound exhibited enhanced reproductive performance compared to control groups .

Data Tables

Biological Activity Mechanism Effectiveness
Radical ScavengingNeutralizes ROSComparable to astaxanthin
Lipid Peroxidation InhibitionProtects cell membranesEffective against oxidative stress
Cancer Risk ReductionEnhances immune responseInversely related to ovarian cancer risk
Health Benefit Evidence Source
Cardiovascular HealthLower incidence with higher intake
Cancer PreventionAnti-carcinogenic properties
Eye HealthReduces risk of AMD

Properties

IUPAC Name

(1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20+/t34-,35+,39-,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNSUWBAQRCHAV-OYQUVCAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601015587
Record name Antheraxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601015587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640-03-9
Record name Antheraxanthin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=640-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Antheraxanthin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antheraxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601015587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANTHERAXANTHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0306J2L3DV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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